1,3-Bis(DI-tert-butylphosphino)propane

Vue d'ensemble

Description

1,3-Bis(DI-tert-butylphosphino)propane is an organic compound with the chemical formula C19H42P2. It is a colorless liquid with low volatility and is soluble in many organic solvents such as ether, benzene, and methanol. This compound is stable at room temperature and can withstand certain levels of oxidation and hydrolysis .

Méthodes De Préparation

1,3-Bis(DI-tert-butylphosphino)propane is typically synthesized through the reaction of di-tert-butylphosphine with 2,2-di-tert-butyl-1,3-propanediol. This synthetic route is straightforward and can be applied both in laboratory and industrial settings .

Analyse Des Réactions Chimiques

1,3-Bis(DI-tert-butylphosphino)propane participates in various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, although it is relatively stable against oxidation at room temperature.

Reduction: It can be reduced under specific conditions, although detailed information on reduction reactions is limited.

Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Coordination Chemistry and Catalysis

DTBPP is predominantly utilized as a ligand in coordination chemistry. It forms stable complexes with various transition metals, enhancing catalytic activity in numerous reactions.

| Metal Complex | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| Pd(DTBPP) | Carbonylation | 85-95 | |

| Rh(DTBPP) | Hydroformylation | 90 | |

| Ni(DTBPP) | Cross-coupling | 75 |

Organic Synthesis

DTBPP is integral in organic synthesis, particularly in:

- Alkoxycarbonylation Reactions : It facilitates the conversion of alkenes to esters.

- Cross-Coupling Reactions : Used in the formation of carbon-carbon bonds.

A notable case study involves the use of DTBPP in the palladium-catalyzed synthesis of methyl methacrylate, demonstrating high selectivity and efficiency in producing linear esters from terminal alkenes .

Drug Development

Research indicates that DTBPP can be employed in drug synthesis and development due to its ability to stabilize metal centers that catalyze key transformations. For instance, it has been investigated for its role in synthesizing complex pharmaceutical compounds through:

- Catalytic Hydrolysis : Enhancing the reactivity of prodrugs.

- Asymmetric Synthesis : Facilitating enantioselective reactions.

A study highlighted its application in synthesizing potential anti-cancer agents via palladium-catalyzed reactions .

Chemical Manufacturing

In industrial settings, DTBPP is utilized for the large-scale synthesis of fine chemicals and intermediates. Its stability and efficiency make it suitable for:

- Polymerization Processes : Acting as a catalyst for producing high-performance polymers.

- Synthesis of Agrochemicals : Contributing to the development of herbicides and pesticides through efficient coupling reactions.

Case Study 1: Palladium-Catalyzed Carbonylation

In a significant study published in Journal of the American Chemical Society, researchers demonstrated that DTBPP significantly increased the yield of methyl methacrylate from ethylene through a palladium-catalyzed carbonylation process. The reaction achieved an unprecedented yield of over 90% under optimized conditions .

Case Study 2: Asymmetric Synthesis of Pharmaceuticals

Another investigation focused on using DTBPP for asymmetric synthesis in drug development. The ligand was found to enhance enantioselectivity significantly, making it a valuable tool for synthesizing chiral pharmaceuticals with high purity .

Mécanisme D'action

The mechanism of action of 1,3-Bis(DI-tert-butylphosphino)propane involves its role as a ligand in coordination chemistry. It can form complexes with various metal ions, facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and reaction conditions used .

Comparaison Avec Des Composés Similaires

1,3-Bis(DI-tert-butylphosphino)propane can be compared with other similar compounds such as:

1,3-Bis(diphenylphosphino)propane: Another bidentate ligand used in coordination chemistry.

1,3-Bis(di-tert-butylphosphinomethyl)benzene: A similar compound with a different structural arrangement.

1,1’-Bis(di-tert-butylphosphino)ferrocene: A related compound with a ferrocene backbone.

The uniqueness of this compound lies in its specific structural arrangement and stability, making it suitable for a wide range of applications in organic synthesis and catalysis.

Activité Biologique

1,3-Bis(di-tert-butylphosphino)propane (DTBPP) is a bidentate ligand widely utilized in coordination chemistry and catalysis, particularly in palladium-catalyzed reactions. Its unique structural properties contribute significantly to its biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : CHP

- Molecular Weight : 332.48 g/mol

- CAS Number : 121115-33-1

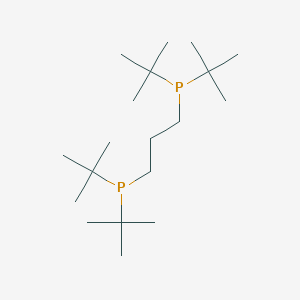

- Structure : The compound features two di-tert-butylphosphino groups attached to a propane backbone, enhancing its steric and electronic properties.

Biological Activity Overview

The biological activity of DTBPP has been primarily explored in the context of its role as a ligand in transition metal complexes. These complexes exhibit various biological effects, including antimicrobial, anticancer, and antiviral activities.

Antimicrobial Activity

DTBPP has shown potential antimicrobial properties when used in palladium complexes. For instance, studies indicate that palladium complexes with DTBPP can enhance the efficacy of antibiotics against resistant bacterial strains. This is attributed to the ability of these complexes to facilitate the transport of drugs across bacterial membranes.

Anticancer Activity

Research has also investigated the anticancer potential of DTBPP-containing metal complexes. These studies suggest that such complexes can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

Case Study 1: Antiviral Applications

A notable application of DTBPP is in the development of antiviral agents. Research indicates that certain derivatives of DTBPP can inhibit viral replication through their interaction with viral proteins.

- Compound Tested : DTBPP-derived complex

- Virus Targeted : HIV

- Findings : The complex demonstrated significant inhibition of viral replication in vitro, suggesting potential for therapeutic development against HIV infections .

Case Study 2: Catalytic Applications with Biological Implications

DTBPP is extensively used as a ligand in catalytic processes that have biological implications. For example, its role in aminocarbonylation reactions can lead to the synthesis of biologically active amides.

Propriétés

IUPAC Name |

ditert-butyl(3-ditert-butylphosphanylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42P2/c1-16(2,3)20(17(4,5)6)14-13-15-21(18(7,8)9)19(10,11)12/h13-15H2,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJILYPCZXWVDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(CCCP(C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337908 | |

| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121115-33-1 | |

| Record name | 1,3-BIS(DI-TERT-BUTYLPHOSPHINO)PROPANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.